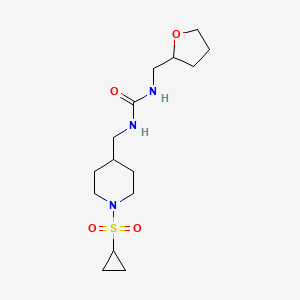

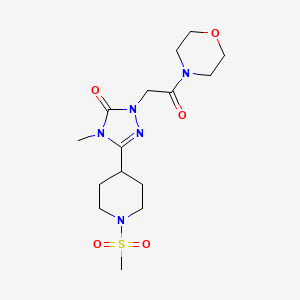

![molecular formula C18H25N3O2 B2877147 叔丁基 4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-羧酸盐 CAS No. 333987-02-3](/img/structure/B2877147.png)

叔丁基 4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-羧酸盐

描述

“tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 953071-73-3 . It has a molecular weight of 301.39 and a molecular formula of C17H23N3O2 . It is a solid substance and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate” can be achieved from Di-tert-butyl dicarbonate and 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C17H23N3O2 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3 . Its pKa is predicted to be 11.83±0.10 .科学研究应用

抗癌应用

密切相关的化合物“叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸盐”是开发小分子抗癌药物的关键中间体。它是通过一系列亲核取代、氧化、卤化和消除反应合成的,总产率很高。该化合物在靶向对于细胞生长和存活至关重要的 PI3K/AKT/mTOR 通路方面至关重要,解决了癌症治疗中的耐药性挑战。此外,它构成了几种抗癌药物的主体,突出了其在正在进行的癌症研究和药物开发中的重要性 (Zhang 等,2018)。

诺西普汀拮抗剂

“1-叔丁基 3-甲基 (3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸盐”的高效且实用的不对称合成证明了其作为诺西普汀拮抗剂的有用中间体。该合成涉及非对映选择性还原和有效异构化等关键步骤,突出了其大规模生产对映体纯化合物的潜力。诺西普汀拮抗剂靶向参与疼痛感知的特定受体,表明该化合物对于开发新的镇痛药很重要 (Jona 等,2009)。

生物活性化合物合成

另一种衍生物“叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸盐”因其作为合成克唑替尼(一种用于癌症治疗的药物)的中间体的作用而备受关注。从叔丁基-4-羟基哌啶-1-羧酸盐通过多个步骤进行合成,强调了该化合物在生产生物活性化合物中的用途,展示了其在药物合成中的多功能性 (Kong 等,2016)。

安全和危害

The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

tert-butyl 4-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQFJSDMYSFYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

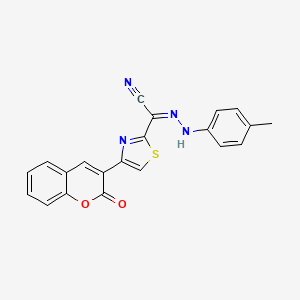

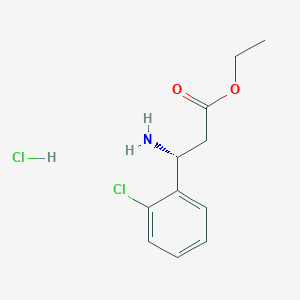

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)

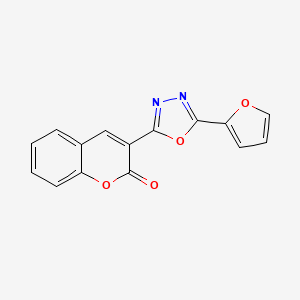

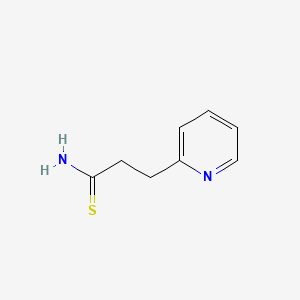

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

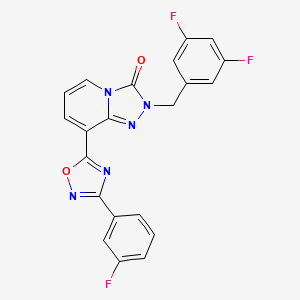

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

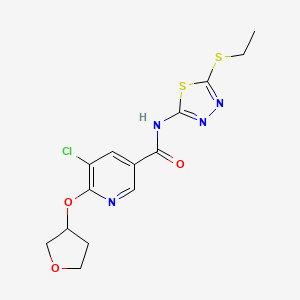

![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)

![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)